trans-1,2-Cyclohexanedimethanamine
Overview
Description
Trans-1,2-Cyclohexanedimethanamine is a chemical compound used in scientific research for its unique properties. This compound is also known as trans-1,2-diaminocyclohexane or trans-1,2-cyclohexanediamine. It is a chiral amine that has two enantiomers, which means it has two mirror-image forms. The compound is widely used in organic synthesis reactions, and in the field of medicinal chemistry, it has been shown to possess biological activities that make it a promising candidate for drug development.
Mechanism Of Action
The mechanism of action of trans-1,2-Cyclohexanedimethanamine is not fully understood. However, it is believed to interact with biological molecules such as enzymes and receptors, which in turn affects their function. In some cases, it has been shown to inhibit the activity of enzymes or block the binding of ligands to receptors.
Biochemical And Physiological Effects
Trans-1,2-Cyclohexanedimethanamine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its antitumor and antiviral activities, while in vivo studies have shown its antibacterial properties. It has also been shown to have an effect on the central nervous system, with some studies suggesting it may have potential as a treatment for depression and anxiety.
Advantages And Limitations For Lab Experiments
One of the main advantages of trans-1,2-Cyclohexanedimethanamine is its chiral nature, which makes it a useful compound for the synthesis of chiral molecules. It is also readily available and relatively inexpensive. However, it has limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research involving trans-1,2-Cyclohexanedimethanamine. One area of interest is in the development of new drugs based on its biological activities. Another area of interest is in the development of new synthetic methods for the compound, which could lead to more efficient and cost-effective production. Additionally, further studies are needed to fully understand the mechanism of action of trans-1,2-Cyclohexanedimethanamine and its potential applications in various fields of research.
Scientific Research Applications
Trans-1,2-Cyclohexanedimethanamine has been used in a wide range of scientific research applications. In organic synthesis, it has been used as a chiral building block for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. In medicinal chemistry, it has shown promising biological activities, including antitumor, antiviral, and antibacterial properties. It has also been used as a ligand in coordination chemistry and as a chiral selector in chromatography.
properties
IUPAC Name |
[(1R,2R)-2-(aminomethyl)cyclohexyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6,9-10H2/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYVWDMHYNGVGE-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)CN)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30628413 | |
Record name | [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
trans-1,2-Cyclohexanedimethanamine | |
CAS RN |
70795-46-9 | |
Record name | rel-(1R,2R)-1,2-Cyclohexanedimethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70795-46-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(1R,2R)-Cyclohexane-1,2-diyl]dimethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30628413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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